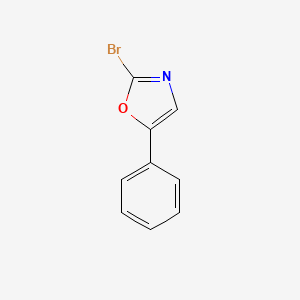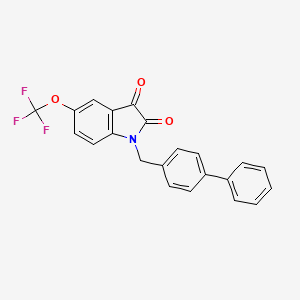
1-Oxido-4-pentylsulfanylpyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxido-4-pentylsulfanylpyridin-1-ium is an organic compound that belongs to the class of pyridine N-oxides. This compound is characterized by a pyridine ring substituted with a pentylsulfanyl group at the fourth position and an oxide group at the nitrogen atom. Pyridine N-oxides are known for their unique chemical properties and are widely used in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxido-4-pentylsulfanylpyridin-1-ium typically involves the oxidation of 4-(Pentylsulfanyl)pyridine. One common method is the use of peracids such as peracetic acid or perbenzoic acid as oxidizing agents. The reaction is usually carried out under mild conditions, and the product is obtained in good yields .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of environmentally friendly oxidizing agents, such as hydrogen peroxide, is also preferred to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
1-Oxido-4-pentylsulfanylpyridin-1-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine.
Substitution: The pentylsulfanyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as zinc and acetic acid are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 4-(Pentylsulfanyl)pyridine.
Substitution: Various substituted pyridine derivatives
Wissenschaftliche Forschungsanwendungen
1-Oxido-4-pentylsulfanylpyridin-1-ium has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of 1-Oxido-4-pentylsulfanylpyridin-1-ium involves its ability to act as a mild Lewis base. This allows it to activate certain Lewis acidic parts of molecules, increasing the reactivity of its nucleophilic part towards various reactions with electrophiles. The compound can also participate in oxidation reactions, where it acts as an oxidant .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine N-oxide: The parent compound without the pentylsulfanyl group.
4-(Methylsulfanyl)pyridine 1-oxide: A similar compound with a methylsulfanyl group instead of a pentylsulfanyl group.
4-(Ethylsulfanyl)pyridine 1-oxide: A compound with an ethylsulfanyl group
Uniqueness
1-Oxido-4-pentylsulfanylpyridin-1-ium is unique due to the presence of the pentylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
129598-87-4 |
|---|---|
Molekularformel |
C10H15NOS |
Molekulargewicht |
197.296 |
IUPAC-Name |
1-oxido-4-pentylsulfanylpyridin-1-ium |
InChI |
InChI=1S/C10H15NOS/c1-2-3-4-9-13-10-5-7-11(12)8-6-10/h5-8H,2-4,9H2,1H3 |
InChI-Schlüssel |
XOUPGTSTCBPUBI-UHFFFAOYSA-N |
SMILES |
CCCCCSC1=CC=[N+](C=C1)[O-] |
Synonyme |
Pyridine, 4-(pentylthio)-, 1-oxide (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanenitrile](/img/new.no-structure.jpg)






![6-Fluorobenzo[d]thiazol-5-amine](/img/structure/B590469.png)



